melibiosa

Descripción general

Descripción

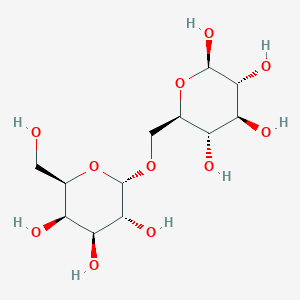

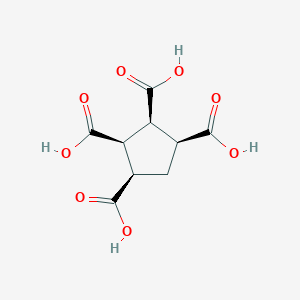

Melibiose is a reducing disaccharide formed by an α-1,6 linkage between galactose and glucose (D-Gal-(α1→6)-D-Glc). It differs from lactose in the chirality of the carbon where the galactose ring is closed and that the galactose is linked to a different point on the glucose moiety .

Synthesis Analysis

Melibiose can be synthesized through various methods. One study showed that the glycation product MAGE (melibiose-derived advanced glycation end-product) is generated in the reaction of a model protein with melibiose . Another study demonstrated the indium-mediated allylation reaction applied to melibiose, a disaccharidic substrate, which allows for a short, efficient, and diastereoselective approach towards complex glycosylated carbohydrate structures .Molecular Structure Analysis

Melibiose is formed by an α-1,6 linkage between galactose and glucose (D-Gal-(α1→6)-D-Glc). It differs from lactose in the chirality of the carbon where the galactose ring is closed and that the galactose is linked to a different point on the glucose moiety .Chemical Reactions Analysis

Melibiose can be broken down into its component saccharides, glucose and galactose, by the enzyme alpha-galactosidase, such as MEL1 from Saccharomyces pastorianus (lager yeast) . In addition, the indium-mediated allylation reaction has been applied to melibiose, a disaccharidic substrate .Physical And Chemical Properties Analysis

Melibiose is an off-white powder that is soluble in water and slightly in alcohol. It has a melting point of 84–85 °C . It has a molar mass of 342.297 g·mol−1 .Aplicaciones Científicas De Investigación

Inmunología y Alergia

Se ha encontrado que la melibiosa regula las respuestas de las células T auxiliares (Th) cuando se consume como suplemento dietético . Reduce significativamente las respuestas de tipo Th2, que a menudo están asociadas con reacciones alérgicas . Esto sugiere que la this compound podría usarse potencialmente para mejorar la inducción de la tolerancia oral, un proceso que evita que el sistema inmunitario reaccione a sustancias inofensivas .

Bioquímica

El producto final de glicación avanzada derivado de this compound (MAGE) es un producto de glicación generado en la reacción de una proteína modelo con this compound . Este producto se acumula en varios tejidos y su formación puede contribuir a un grupo de AGE que se acumulan localmente in vivo, afectando la biología tisular .

Neuroprotección

La this compound, un análogo de la trehalosa, se ha encontrado que confiere neuroprotección después de un accidente cerebrovascular isquémico . Esto sugiere que la this compound podría usarse potencialmente en el tratamiento de trastornos neurológicos .

Microbiología

En el campo de la microbiología, se ha encontrado que la this compound estimula el crecimiento de ciertas bacterias . Esto sugiere que la this compound podría usarse potencialmente en formulaciones probióticas para promover bacterias intestinales beneficiosas .

Mecanismo De Acción

Melibiose, also known as Gal-alpha1-6-Glc-beta or Galalpha1-6Glcbeta, is a reducing disaccharide formed by an α-1,6 linkage between galactose and glucose .

Target of Action

The primary target of melibiose is the melibiose transporter (MelB) , a prototype of major facilitator superfamily transporters . MelB plays a crucial role in the uptake of melibiose across the cell membranes .

Mode of Action

Melibiose interacts with its target, MelB, through a process known as symport. The binding of melibiose to MelB triggers conformational changes in the transporter, facilitating the transport of melibiose across the cell membrane .

Biochemical Pathways

Melibiose can be formed by invertase-mediated hydrolysis of raffinose, which produces melibiose and fructose . Once inside the cell, melibiose can be broken down into its component saccharides, glucose and galactose, by the enzyme alpha-galactosidase .

Pharmacokinetics

The pharmacokinetics of melibiose involve its transport across the cell membrane via the MelB transporter . The transport process is influenced by the presence of cations such as Na+ and Li+, which are coupled with melibiose during symport .

Result of Action

The action of melibiose results in its transport into the cell, where it is broken down into glucose and galactose . These monosaccharides can then be utilized by the cell for various metabolic processes.

Action Environment

The action of melibiose is influenced by environmental factors such as the presence of cations (Na+, Li+, H+) and the pH of the environment . These factors can affect the efficiency of melibiose transport and its subsequent breakdown within the cell.

Direcciones Futuras

Recent studies have shown potential future directions for melibiose. For instance, melibiose-augmented neuroprotection may be achieved by ameliorating autophagy flux via facilitation of TFEB nuclear translocation in neurons after ischemic stroke . Another study showed the potential of lactulose and melibiose to inhibit α-synuclein aggregation .

Análisis Bioquímico

Biochemical Properties

Melibiose interacts with various enzymes and proteins. For instance, it is a substrate for the enzyme alpha-galactosidase, such as MEL1 from Saccharomyces pastorianus . This enzyme breaks down melibiose into its component saccharides, glucose and galactose . Additionally, melibiose is a substrate for the Melibiose Transporter1 (MBT1) protein in the fungus Colletotrichum graminicola . MBT1 can also accept other α-d-galactopyranosyl compounds such as galactinol and raffinose, with melibiose being the preferred substrate .

Cellular Effects

Melibiose has been shown to affect various cellular processes. For example, in the fungus Colletotrichum graminicola, the MBT1 protein allows efficient growth on melibiose as the sole carbon source in axenic cultures . In addition, dietary melibiose has been found to regulate T-helper (Th) cell responses induced by an orally fed antigen in ovalbumin (OVA)-specific T cell receptor transgenic mice .

Molecular Mechanism

The molecular mechanism of melibiose involves its interaction with various biomolecules. For instance, in the Melibiose Transporter1 (MBT1) protein, melibiose acts as a substrate and is transported across the cell membrane . This transport process involves binding interactions with the MBT1 protein and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of melibiose can change over time in laboratory settings. For example, in the process of glycation, melibiose forms structures containing an intact melibiose moiety. This process is more efficient in a dry state compared to aqueous conditions .

Metabolic Pathways

Melibiose is involved in various metabolic pathways. It can be formed by invertase-mediated hydrolysis of raffinose, which produces melibiose and fructose . Furthermore, it can be broken down into glucose and galactose by the enzyme alpha-galactosidase .

Transport and Distribution

Melibiose is transported and distributed within cells and tissues through specific transporters. For instance, the Melibiose Transporter1 (MBT1) protein in the fungus Colletotrichum graminicola transports melibiose across the cell membrane .

Propiedades

IUPAC Name |

2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRXSINWFIIFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277375 | |

| Record name | 6-O-Hexopyranosylhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

585-99-9, 117250-00-7 | |

| Record name | melibiose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucose, 6-O-.alpha.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-O-Hexopyranosylhexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid](/img/structure/B213112.png)

![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)